1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene
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Overview
Description
1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C9H10ClNO4 It is a derivative of benzene, substituted with chloro, ethoxy, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-chloro-3-ethoxy-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include Friedel-Crafts acylation followed by nitration and subsequent substitution reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace one of the substituents on the benzene ring.
Oxidation: The methoxy and ethoxy groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-Chloro-3-ethoxy-2-methoxy-5-aminobenzene.
Oxidation: Corresponding carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro, methoxy, and ethoxy groups influence the compound’s reactivity and its ability to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxy-4-nitrobenzene: Similar structure but lacks the ethoxy group.
1-Chloro-3-methoxy-2-nitrobenzene: Similar structure but lacks the ethoxy group and has different substitution positions.
1-Chloro-2-ethoxy-4-nitrobenzene: Similar structure but lacks the methoxy group.
Uniqueness
1-Chloro-3-ethoxy-2-methoxy-5-nitrobenzene is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-chloro-3-ethoxy-2-methoxy-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-3-15-8-5-6(11(12)13)4-7(10)9(8)14-2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPJYEUEUWXLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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